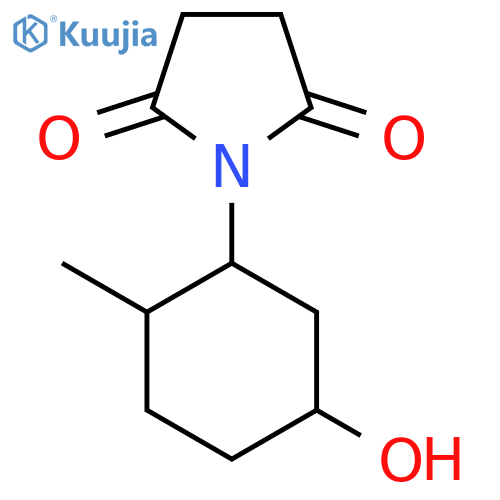

Cas no 2138079-52-2 (1-(5-Hydroxy-2-methylcyclohexyl)pyrrolidine-2,5-dione)

1-(5-Hydroxy-2-methylcyclohexyl)pyrrolidine-2,5-dione 化学的及び物理的性質

名前と識別子

-

- 1-(5-hydroxy-2-methylcyclohexyl)pyrrolidine-2,5-dione

- EN300-1158968

- 2138079-52-2

- 1-(5-Hydroxy-2-methylcyclohexyl)pyrrolidine-2,5-dione

-

- インチ: 1S/C11H17NO3/c1-7-2-3-8(13)6-9(7)12-10(14)4-5-11(12)15/h7-9,13H,2-6H2,1H3

- InChIKey: GDQSQMMPANTUIG-UHFFFAOYSA-N

- ほほえんだ: OC1CCC(C)C(C1)N1C(CCC1=O)=O

計算された属性

- せいみつぶんしりょう: 211.12084340g/mol

- どういたいしつりょう: 211.12084340g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 274

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.6Ų

- 疎水性パラメータ計算基準値(XlogP): 0.2

1-(5-Hydroxy-2-methylcyclohexyl)pyrrolidine-2,5-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1158968-1.0g |

1-(5-hydroxy-2-methylcyclohexyl)pyrrolidine-2,5-dione |

2138079-52-2 | 1g |

$728.0 | 2023-06-08 | ||

| Enamine | EN300-1158968-0.05g |

1-(5-hydroxy-2-methylcyclohexyl)pyrrolidine-2,5-dione |

2138079-52-2 | 0.05g |

$612.0 | 2023-06-08 | ||

| Enamine | EN300-1158968-2.5g |

1-(5-hydroxy-2-methylcyclohexyl)pyrrolidine-2,5-dione |

2138079-52-2 | 2.5g |

$1428.0 | 2023-06-08 | ||

| Enamine | EN300-1158968-5.0g |

1-(5-hydroxy-2-methylcyclohexyl)pyrrolidine-2,5-dione |

2138079-52-2 | 5g |

$2110.0 | 2023-06-08 | ||

| Enamine | EN300-1158968-0.25g |

1-(5-hydroxy-2-methylcyclohexyl)pyrrolidine-2,5-dione |

2138079-52-2 | 0.25g |

$670.0 | 2023-06-08 | ||

| Enamine | EN300-1158968-0.1g |

1-(5-hydroxy-2-methylcyclohexyl)pyrrolidine-2,5-dione |

2138079-52-2 | 0.1g |

$640.0 | 2023-06-08 | ||

| Enamine | EN300-1158968-10.0g |

1-(5-hydroxy-2-methylcyclohexyl)pyrrolidine-2,5-dione |

2138079-52-2 | 10g |

$3131.0 | 2023-06-08 | ||

| Enamine | EN300-1158968-0.5g |

1-(5-hydroxy-2-methylcyclohexyl)pyrrolidine-2,5-dione |

2138079-52-2 | 0.5g |

$699.0 | 2023-06-08 |

1-(5-Hydroxy-2-methylcyclohexyl)pyrrolidine-2,5-dione 関連文献

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028

-

Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109

-

Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855

-

Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

1-(5-Hydroxy-2-methylcyclohexyl)pyrrolidine-2,5-dioneに関する追加情報

Introduction to 1-(5-Hydroxy-2-methylcyclohexyl)pyrrolidine-2,5-dione (CAS No. 2138079-52-2)

1-(5-Hydroxy-2-methylcyclohexyl)pyrrolidine-2,5-dione is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound, identified by the CAS number 2138079-52-2, belongs to a class of molecules that exhibit promising characteristics for further investigation in drug discovery and development. The presence of both a 5-hydroxy-2-methylcyclohexyl side chain and a pyrrolidine-2,5-dione core suggests a high degree of molecular complexity, which may contribute to its diverse interactions with biological targets.

The pyrrolidine-2,5-dione moiety is particularly noteworthy as it is known to be a versatile scaffold in medicinal chemistry. This structural feature has been explored in various therapeutic contexts, including anti-inflammatory, antimicrobial, and anticancer applications. The 5-hydroxy-2-methylcyclohexyl group adds an additional layer of functionality, potentially influencing the compound's solubility, metabolic stability, and overall pharmacokinetic profile. These attributes make 1-(5-Hydroxy-2-methylcyclohexyl)pyrrolidine-2,5-dione a compelling candidate for further study.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological behavior of such compounds with greater accuracy. Studies have indicated that the pyrrolidine-2,5-dione core can interact with various enzymes and receptors, making it a valuable building block for designing novel therapeutics. The 5-hydroxy-2-methylcyclohexyl substituent may enhance binding affinity by introducing hydrophobic interactions and hydrogen bonding opportunities. These insights are particularly relevant in the context of developing small molecule inhibitors for complex diseases.

In the realm of drug discovery, the synthesis and optimization of heterocyclic compounds like 1-(5-Hydroxy-2-methylcyclohexyl)pyrrolidine-2,5-dione are critical steps toward identifying lead candidates. The compound's structural features suggest potential applications in modulating pathways associated with inflammation and oxidative stress. For instance, the pyrrolidine-2,5-dione moiety has been shown to exhibit inhibitory effects on certain kinases and proteases, which are often implicated in disease pathogenesis. Additionally, the 5-hydroxy-2-methylcyclohexyl group could contribute to improved pharmacokinetic properties by enhancing membrane permeability.

The chemical synthesis of 1-(5-Hydroxy-2-methylcyclohexyl)pyrrolidine-2,5-dione involves multi-step reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the desired framework efficiently. These techniques not only streamline the synthetic process but also allow for the introduction of structural diversity, enabling the exploration of a wide range of analogs.

Evaluation of the compound's biological activity often involves in vitro and in vivo assays to assess its efficacy and safety profiles. Preliminary studies have suggested that 1-(5-Hydroxy-2-methylcyclohexyl)pyrrolidine-2,5-dione may possess inhibitory properties against certain enzymes relevant to neurological disorders. The pyrrolidine-2,5-dione core has been associated with neuroprotective effects in some contexts, while the 5-hydroxy-2-methylcyclohexyl group could modulate peripheral receptor activity. Such findings warrant further investigation into its potential therapeutic applications.

The pharmacokinetic behavior of 1-(5-Hydroxy-2-methylcyclohexyl)pyrrolidine-2,5-dione is another area of interest. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) need to be carefully evaluated to determine its suitability for clinical development. Advances in high-throughput screening technologies have facilitated rapid assessment of these parameters, allowing researchers to prioritize promising candidates more efficiently. The compound's solubility and metabolic stability are particularly important considerations that could influence its bioavailability and duration of action.

Future directions in the study of 1-(5-Hydroxy-2-methylcyclohexyl)pyrrolidine-2,5-dione may include exploring its role in modulating immune responses and inflammatory processes. The compound's structural features align well with known targets involved in autoimmune diseases and chronic inflammation. By leveraging computational modeling and experimental validation, researchers can gain deeper insights into its mechanism of action and identify potential therapeutic benefits.

In conclusion, 1-(5-Hydroxy-2-methylcyclohexyl)pyrrolidine-2,5-dione (CAS No. 2138079-52-2) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural composition suggests diverse biological activities that warrant further exploration through both synthetic chemistry and preclinical studies. As our understanding of molecular interactions continues to evolve, compounds like this one will play a crucial role in advancing therapeutic strategies across multiple disease areas.

2138079-52-2 (1-(5-Hydroxy-2-methylcyclohexyl)pyrrolidine-2,5-dione) 関連製品

- 2905-68-2(Methyl 3,4-dichlorobenzoate)

- 1071989-28-0(2-Methyl-4-(pyridin-3-yl)benzenamine)

- 1346540-50-8(5-Bromo-2-methylpyridine-3-acetonitrile)

- 2920239-36-5((2S,4S)-1-Tert-butoxycarbonyl-4-methyl-azetidine-2-carboxylic acid)

- 350601-79-5(4-amino-3-bromo-6-chloropyridine-2-carboxylic acid)

- 654-15-9(3-Benzotriazol-1-yl-propionic Acid)

- 134-47-4(AMI-1 free acid)

- 2770359-47-0(6-Amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one)

- 1598652-14-2(6-Fluoro-3-iodo-8-methoxyquinolin-4-ol)

- 2034364-86-6(4-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]phenyl acetate)